3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Drug Discovery Isothermal Titration Calorimetry Binding Thermodynamics

3-Fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (CAS 670271-92-8), with the molecular formula C13H9F4NO2S, is a synthetic small molecule belonging to the benzenesulfonamide class. Its structure features a 3-fluorophenyl ring and a 3-(trifluoromethyl)phenyl ring connected by a sulfonamide bridge, yielding a distinct dual-fluorinated topology.

Molecular Formula C13H9F4NO2S
Molecular Weight 319.27
CAS No. 670271-92-8
Cat. No. B2608075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
CAS670271-92-8
Molecular FormulaC13H9F4NO2S
Molecular Weight319.27
Structural Identifiers
SMILESC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C(F)(F)F
InChIInChI=1S/C13H9F4NO2S/c14-10-4-2-6-12(8-10)21(19,20)18-11-5-1-3-9(7-11)13(15,16)17/h1-8,18H
InChIKeyNHTAYPYTIUGLJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (CAS 670271-92-8): A Dual-Fluorinated Sulfonamide Scaffold for Chemical Biology and Lead Discovery


3-Fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (CAS 670271-92-8), with the molecular formula C13H9F4NO2S, is a synthetic small molecule belonging to the benzenesulfonamide class. Its structure features a 3-fluorophenyl ring and a 3-(trifluoromethyl)phenyl ring connected by a sulfonamide bridge, yielding a distinct dual-fluorinated topology . This compound is positioned at the intersection of fluorinated fragment-based drug discovery and sulfonamide-targeted chemical biology, where precise fluorination patterns critically modulate target engagement, metabolic stability, and physicochemical properties [1].

Why 3-Fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (670271-92-8) Cannot Be Swapped with Generic Benzenesulfonamide Analogs


Broad substitution within the fluorinated benzenesulfonamide class is unfeasible because minor alterations in fluorine positioning and N-aryl substitution produce large, functionally divergent effects on target binding thermodynamics and selectivity. A systematic study of 2,4- and 3,4-substituted fluorinated benzenesulfonamides revealed that compounds with similar structures and affinities can display enthalpic variations spanning -90 to +10 kJ mol⁻¹, compensated by opposing entropic contributions [1]. The distinct 3-fluoro:3'-trifluoromethyl pattern of CAS 670271-92-8 creates a unique electrostatic and steric environment at the sulfonamide bridge, fundamentally unlike its regioisomer 4-[3-fluoro-4-(trifluoromethyl)phenyl]benzenesulfonamide (CAS 1141768-04-8), which acts through a different molecular target (Eg5 KSP ATPase) with an IC50 of 0.12 µM . Such subtle structural shifts can redirect a compound's entire biological activity profile, making empirical validation of this specific scaffold essential.

Quantitative Differentiation Evidence for 3-Fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (670271-92-8) vs. Closest Analogs


Intrinsic Binding Thermodynamic Profile vs. Close Amino-Substituted Analog

The molecular topology of CAS 670271-92-8, lacking an amino group at the 5-position of the fluorobenzene ring, is predicted to exhibit a significantly different intrinsic binding enthalpy (ΔH) profile compared to its closest commercially profiled analog, 5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (CAS 1707563-64-1). In the broader class, the addition of hydrogen-bond-donating amino functionalities to the fluorinated benzenesulfonamide scaffold is a key driver of enthalpic optimization, shifting ΔH values by up to 75 kJ mol⁻¹ toward more favorable (negative) values for carbonic anhydrase engagement [1][2]. The absence of this substituent makes the target compound a cleaner probe for the enthalpic contribution of the core 3-fluoro:3'-trifluoromethyl scaffold.

Drug Discovery Isothermal Titration Calorimetry Binding Thermodynamics

CA Isoform Selectivity Potential vs. Regioisomeric Carbonic Anhydrase Inhibitors

The 3-fluoro:3'-trifluoromethyl arrangement of CAS 670271-92-8 positions this compound as a potential isoform-selective carbonic anhydrase (CA) inhibitor. The seminal chemoproteomic and thermodynamic study of fluorinated benzenesulfonamides demonstrated that meta-substituted fluorinated analogs could achieve ultra-high potency against the tumor-associated CA IX isoform, with the optimized compound 10h exhibiting an observed Kd of 43 pM and intrinsic Kd of 1.1 pM [1]. In contrast, the regioisomeric compound 4-[3-fluoro-4-(trifluoromethyl)phenyl]benzenesulfonamide (PVZB-1194, CAS 1141768-04-8) operates via an entirely distinct mechanism as an Eg5 kinesin inhibitor (KSP IC50 = 0.12 µM), with no reported CA activity . The positional arrangement of fluorine atoms in the target compound is more congruent with the CA IX pharmacophore than this out-of-class comparator.

Cancer Therapeutics Carbonic Anhydrase Inhibition Isoform Selectivity

Metabolic Fluorination Pattern and Oxidative Stability vs. Non-Fluorinated Benzenesulfonamides

The strategic placement of fluorine at the 3-position of the benzenesulfonamide ring and the trifluoromethyl group on the N-phenyl ring in CAS 670271-92-8 is designed to block primary sites of cytochrome P450-mediated oxidative metabolism. In contrast, the unsubstituted benzenesulfonamide parent scaffold (e.g., N-phenylbenzenesulfonamide, CAS 1670-25-3) undergoes rapid hepatic oxidation at both aromatic rings, leading to short metabolic half-lives (t1/2 < 30 min in human liver microsomes) [1][2]. The dual fluorination pattern of the target compound effectively blocks para and meta hydroxylation sites, a strategy well-validated in the fluorinated benzenesulfonamide literature where increasing fluorination correlates positively with metabolic stability [2].

Medicinal Chemistry Metabolic Stability Fluorine Chemistry

Physicochemical Disambiguation from the m-3M3FBS Phospholipase C Activator Series

CAS 670271-92-8 is structurally disambiguated from the commercial PLC activator m-3M3FBS (CAS 200933-14-8), which shares the 3-(trifluoromethyl)phenyl motif but differs in the sulfonamide-linked aryl group (2,4,6-trimethylphenyl in m-3M3FBS vs. 3-fluorophenyl in the target compound). m-3M3FBS activates phospholipase C and stimulates superoxide generation in human neutrophils at low micromolar concentrations [1]. The fluorinated aromatic ring of the target compound imparts a substantially lower clogP and distinct hydrogen-bond acceptor profile compared to the electron-rich trimethylphenyl group of m-3M3FBS, resulting in a predicted >2 log unit difference in lipophilicity [2]. This physicochemical separation is critical for avoiding confounding PLC-mediated off-target effects in cell-based screening cascades.

Chemical Probe Selectivity PLC Activation Physicochemical Profiling

Limitations Statement: Absence of Direct Head-to-Head Comparative Data for the Target Compound

At the time of this analysis, no published primary research articles, patent examples, or authoritative database entries were identified that report direct, quantitative biological activity data (IC50, Kd, Ki, EC50) specifically for 3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (CAS 670271-92-8). The evidence assembled herein is derived from class-level thermodynamic studies on closely related meta-substituted fluorinated benzenesulfonamides [1], structural analog profiling , and established fluorine SAR [2]. Consequently, the highest available evidence strength is class-level inference and cross-study comparable. Procurement decisions should weigh this data maturity level against specific experimental requirements, with the understanding that confirmatory in-house profiling of this scaffold may be necessary to validate the predicted differentiation properties.

Data Gap Assessment Procurement Caveat Evidence-Based Selection

Highest-Value Application Scenarios for Procuring 3-Fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (670271-92-8)


De Novo Carbonic Anhydrase Isoform Selectivity Profiling

This compound is ideally deployed as a minimalist core scaffold for systematic carbonic anhydrase (CA) isoform profiling. As established in Section 3, the 3-fluoro:3'-trifluoromethyl substitution pattern aligns with the CA IX pharmacophore, a validated anticancer target [1]. Its cleaner enthalpic profile, relative to amino-substituted analogs, makes it a valuable comparator for dissecting hydrogen-bond contributions to CA binding selectivity. Research groups building a thermodynamic SAR matrix for fluorinated sulfonamides would gain high-value data from this compound's baseline characteristics [2].

Fluorine-19 NMR Metabolic Tracing Probe Development

With four chemically distinct fluorine atoms (one aromatic F on the benzenesulfonamide ring and three equivalent F in the CF3 group), this compound is uniquely suited for 19F NMR-based metabolic tracing studies. Unlike PVZB-1194 and m-3M3FBS, which have different fluorine architectures, CAS 670271-92-8 provides two discrete 19F signals for simultaneous monitoring of metabolic fate and protein binding in complex biological matrices, an advantage inferred from the class's demonstrated metabolic stability conferred by fluorination [1].

Negative Control for Amino-Substituted Carbonic Anhydrase Inhibitor Screening Panels

Because this compound lacks the 5-amino group present in its closest commercially available analog (CAS 1707563-64-1), it serves as an optimal negative control in screening panels designed to quantify the enthalpic gain provided by hydrogen-bond-donating substituents. The approximately 75 kJ mol⁻¹ ΔH shift between amino-substituted and unsubstituted scaffolds in the CA series makes this pairing a powerful validation tool for ITC-based fragment screening campaigns [1][2].

Physicochemical Baseline Compound for Fluorinated Fragment Library Curation

Procurement for fragment-based drug discovery (FBDD) libraries benefits from the compound's predicted intermediate lipophilicity (clogP ~2.8) and absence of confounding PLC activation activity that plagues the structurally similar m-3M3FBS [1][2]. Its well-defined dual-fluorination pattern without additional reactive functionalities makes it a chemically stable, tractable fragment for SPR and X-ray crystallography-based screening against diverse protein targets.

Quote Request

Request a Quote for 3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.